Cas no 1515460-59-9 (3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid)

3-(2,6-Difluorophenyl)-2,2-dimethylpropanoic acid is a fluorinated carboxylic acid derivative characterized by its unique structural features, including a difluorophenyl group and a sterically hindered dimethyl-substituted propanoic acid moiety. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for active ingredients. The electron-withdrawing fluorine atoms enhance reactivity and metabolic stability, while the bulky dimethyl group may influence conformational properties and binding interactions. Its well-defined structure allows for precise modifications in synthetic routes. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for research applications.
3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid structure
1515460-59-9 structure
Product Name:3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid
CAS No:1515460-59-9
MF:C11H12F2O2
MW:214.208590507507
CID:6612076
PubChem ID:83402761
Update Time:2025-11-07

3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid
    • EN300-1859109
    • 1515460-59-9
    • Inchi: 1S/C11H12F2O2/c1-11(2,10(14)15)6-7-8(12)4-3-5-9(7)13/h3-5H,6H2,1-2H3,(H,14,15)
    • InChI Key: PFEDUVYECIEXDA-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1CC(C(=O)O)(C)C)F

Computed Properties

  • Exact Mass: 214.08053595g/mol
  • Monoisotopic Mass: 214.08053595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 37.3Ų

3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1859109-1g
3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid
1515460-59-9
1g
$699.0 2023-09-18
Enamine
EN300-1859109-5g
3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid
1515460-59-9
5g
$2028.0 2023-09-18
Enamine
EN300-1859109-10g
3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid
1515460-59-9
10g
$3007.0 2023-09-18
Enamine
EN300-1859109-0.05g
3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid
1515460-59-9
0.05g
$587.0 2023-09-18
Enamine
EN300-1859109-0.1g
3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid
1515460-59-9
0.1g
$615.0 2023-09-18
Enamine
EN300-1859109-0.25g
3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid
1515460-59-9
0.25g
$642.0 2023-09-18
Enamine
EN300-1859109-0.5g
3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid
1515460-59-9
0.5g
$671.0 2023-09-18
Enamine
EN300-1859109-1.0g
3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid
1515460-59-9
1g
$986.0 2023-06-03
Enamine
EN300-1859109-2.5g
3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid
1515460-59-9
2.5g
$1370.0 2023-09-18
Enamine
EN300-1859109-5.0g
3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid
1515460-59-9
5g
$2858.0 2023-06-03

Additional information on 3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid

3-(2,6-Difluorophenyl)-2,2-Dimethylpropanoic Acid: A Comprehensive Overview

CAS No 1515460-59-9, commonly referred to as 3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a fluorinated aromatic ring with a branched carboxylic acid group. The presence of the fluorine atoms at the 2 and 6 positions of the phenyl ring introduces distinct electronic and steric properties, making it a valuable molecule for various applications.

The synthesis of 3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in synthetic methodologies have enabled researchers to optimize the yield and purity of this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high product quality. Such innovations highlight the importance of continuous research in improving synthetic routes for this compound.

In terms of applications, 3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid has shown promise in the development of novel pharmaceutical agents. Its structure makes it a potential candidate for drug design targeting specific biological pathways. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules, including those with anti-inflammatory and anticancer properties. These findings underscore the compound's versatility and its potential to contribute to the discovery of new therapeutic agents.

The physical and chemical properties of CAS No 1515460-59-9 have been extensively studied to understand its behavior under various conditions. For example, its solubility characteristics have been evaluated in different solvents, providing insights into its potential for formulation development in pharmaceutical applications. Additionally, spectroscopic analyses have revealed details about its molecular conformation and intermolecular interactions, which are crucial for understanding its reactivity and stability.

From an environmental perspective, the degradation pathways of 3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid have been investigated to assess its impact on ecosystems. Research indicates that under certain conditions, the compound undergoes biodegradation, reducing its persistence in the environment. These studies are essential for ensuring the sustainable use of this compound in industrial and medical applications.

In conclusion, CAS No 1515460-59-9, or 3-(2,6-difluorophenyl)-2,2-dimethylpropanoic acid, is a compound with diverse applications and ongoing research interest. Its unique structure and properties make it a valuable tool in organic synthesis and drug discovery. As research continues to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovations.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent